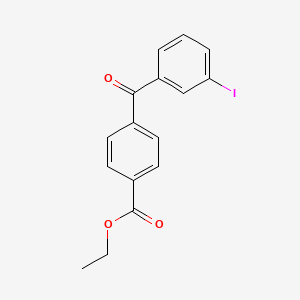

4-Ethoxycarbonyl-3'-iodobenzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Ethoxycarbonyl-3’-iodobenzophenone (ECIB) is a benzophenone derivative with the chemical formula C16H13IO3 . It is a yellow solid compound that has drawn attention due to its potential applications in various fields of research and industry .

Synthesis Analysis

The synthesis of ECIB involves the reaction of 4-iodobenzoyl chloride with ethyl benzoate . The esterification of the carboxylic acid group in ethyl benzoate with the chloride group in 4-iodobenzoyl chloride leads to the formation of ECIB .

Molecular Structure Analysis

ECIB consists of a benzophenone core with an ethoxycarbonyl group (COOEt) attached at the para position of the phenyl ring. The iodine atom is also substituted at the ortho position of the benzophenone ring .

Chemical Reactions Analysis

ECIB can undergo various chemical reactions, including nucleophilic substitutions, acylations, and cross-coupling reactions. Its reactivity is influenced by the presence of the iodine atom and the carbonyl group .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Compartmentalization in Sphagnum

4-Ethoxycarbonyl derivatives have been identified in sphagnum species. A study found [E]-4-ethoxycarbonyl-3-(4′-hydroxyphenyl)-but-2-en-1-carboxylic acid in Sphagnum magellanicum, highlighting its importance in plant biochemistry and possible biotechnological applications (Rasmussen, Wolff, & Rudolph, 1995).

Synthesis of Hydroxybenzoic and Hydroxynaphthoic Acids

Alkali metal salts of ethylcarbonic acid have been used in the carboxylation of phenol, leading to the synthesis of hydroxybenzoic and hydroxynaphthoic acids. This research provides a new method for synthesizing these compounds, which have broad practical applications (Suerbaev, Aldabergenov, & Kudaibergenov, 2015).

Antitubulin Agents in Cancer Research

Novel compounds containing 4,5,6,7-tetrahydrothieno[2,3-c]pyridine and 4,5,6,7-tetrahydrobenzo[b]thiophene skeletons, with ethoxycarbonyl groups, have been synthesized and evaluated for their antiproliferative activity against cancer cell lines. These compounds showed promising results in inhibiting tubulin polymerization and inducing apoptosis in cancer cells (Romagnoli et al., 2020).

Synthesis of Hexahydroindeno[1,2-d]azepine

The synthesis of 3-ethoxycarbonyl-1,2,3,4,5,10-hexahydroindeno[1,2-d]azepine demonstrates the utility of ethoxycarbonyl derivatives in the synthesis of complex organic molecules, which can serve as intermediates for pharmaceuticals and other chemical products (Kimura & Morosawa, 1979).

Environmental Studies

Studies involving nonylphenol and nonylphenol ethoxylates, which include ethoxycarbonyl groups, focus on their environmental impact, particularly in water, sewage sludge, and biota. This research is crucial for understanding the environmental fate and effects of these compounds (Wahlberg, Renberg, & Wideqvist, 1990).

Synthesis of Benzo[b]thiophene Derivatives

Research on the oxidation of 2-acylamino-3-ethoxycarbonyl-4,5,6,7-tetrahydrobenzo[b]thiophenes has led to the synthesis of various benzo[b]thiophene derivatives, demonstrating the versatility of ethoxycarbonyl derivatives in organic synthesis (Kharizomenova et al., 1984).

Mesomorphic Properties of Alkoxyphenoxycarbonyl Compounds

The study of 4-(4-alkoxyphenoxycarbonyl)phenyl 3-alkoxy-4-cyanobenzoates, including those with ethoxycarbonyl groups, has contributed to the understanding of the mesomorphic properties of these compounds. This is significant in the field of liquid crystal research (Okamoto, Umeda, & Takenaka, 1998).

Ferroelectric Liquid Crystals Research

The synthesis of novel ferroelectric liquid crystals, including those with ethoxycarbonyl groups, has implications for the development of advanced materials with unique electro-optical properties (Xu, 1999).

Anticancer Activity of Benzofuran Derivatives

In the field of medicinal chemistry, benzofuran derivatives containing ethoxycarbonyl groups have been synthesized and evaluated for their anticancer activity. This research contributes to the development of new potential cancer therapies (Romagnoli et al., 2015).

Organic Synthesis Applications

The reduction of o-hydroxyaromatic carboxylic acids through ethoxycarbonyl derivatives highlights the role of these compounds in facilitating specific organic reactions, relevant to both academic research and industrial applications (Minami & Kijima, 1979).

Safety And Hazards

Propriétés

IUPAC Name |

ethyl 4-(3-iodobenzoyl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13IO3/c1-2-20-16(19)12-8-6-11(7-9-12)15(18)13-4-3-5-14(17)10-13/h3-10H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVDOJZHGUATIHL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13IO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641530 |

Source

|

| Record name | Ethyl 4-(3-iodobenzoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethoxycarbonyl-3'-iodobenzophenone | |

CAS RN |

890098-43-8 |

Source

|

| Record name | Ethyl 4-(3-iodobenzoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![cis-2-[2-Oxo-2-(2-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323884.png)

![trans-2-[2-(2-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323886.png)

![trans-2-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323887.png)

![trans-2-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323888.png)

![trans-2-[2-(3-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323889.png)

![trans-2-[2-(4-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323890.png)

![trans-2-[2-(4-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323892.png)

![trans-2-[2-(2-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323896.png)

![trans-2-[2-Oxo-2-(2-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323897.png)

![trans-2-[2-Oxo-2-(3-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323898.png)

![trans-2-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323899.png)

![cis-3-[2-(4-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323901.png)

![cis-3-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323902.png)